1-(2-Chloroethylsulfonyl)-4-ethylbenzene
Description
1-(2-Chloroethylsulfonyl)-4-ethylbenzene is an organosulfur compound characterized by a benzene ring substituted with an ethyl group at the para position and a 2-chloroethylsulfonyl moiety. The sulfonyl group (-SO₂-) imparts strong electron-withdrawing properties, while the ethyl group contributes steric bulk and moderate electron-donating effects.
Properties
Molecular Formula |
C10H13ClO2S |
|---|---|
Molecular Weight |
232.73 g/mol |
IUPAC Name |
1-(2-chloroethylsulfonyl)-4-ethylbenzene |
InChI |
InChI=1S/C10H13ClO2S/c1-2-9-3-5-10(6-4-9)14(12,13)8-7-11/h3-6H,2,7-8H2,1H3 |
InChI Key |
VZLVRHUMZZBYCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular Data for Key Compounds
*Calculated based on structural analogs.
- Electron-Withdrawing vs. Electron-Donating Groups : The sulfonyl group in this compound increases electrophilicity at the benzene ring compared to 1-(3-Chloropropyl)-4-ethylbenzene, which lacks a sulfonyl moiety. This difference enhances reactivity in nucleophilic aromatic substitution (NAS) reactions .
Physicochemical and Spectral Properties
- NMR Spectroscopy : The ¹H NMR of 1-(2-Phenylethyl)-2,3,4,5-tetrahydro-1H-pyrimidin-4(1H)-one (a structurally distinct analog) shows δ 2.34 ppm for methyl groups , whereas sulfonyl protons typically appear downfield (δ 3.0–4.0 ppm) due to deshielding .
- IR Spectroscopy : Sulfonyl groups exhibit strong absorption bands near 1350–1300 cm⁻¹ (asymmetric S=O stretch) and 1160–1120 cm⁻¹ (symmetric S=O stretch), as seen in 1-[1-(4-Chlorophenyl)ethenyl]-2-(methylsulfanyl)benzene .
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